REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]C(Cl)=O)=[CH:4][CH:3]=1.[CH3:12][C:13]1[O:17][C:16]([CH2:18][CH2:19][NH2:20])=[CH:15][CH:14]=1.CCN(CC)CC.C1C[O:31]CC1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([NH:20][CH2:19][CH2:18][C:16]2[O:17][C:13]([CH3:12])=[CH:14][CH:15]=2)=[O:31])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0.29 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)CCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Once the starting material was consumed
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel eluting with a gradient of 0–50% EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)NCCC=2OC(=CC2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 523 mg | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |